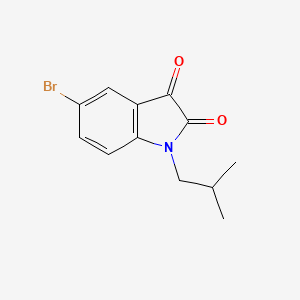

5-bromo-1-isobutyl-1H-indole-2,3-dione

説明

Significance of the 1H-Indole-2,3-dione Nucleus as a Privileged Pharmacophore in Contemporary Drug Discovery

The isatin (B1672199) nucleus is widely recognized as a "privileged pharmacophore" in modern drug discovery. This term is attributed to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the design of novel bioactive compounds. The significance of the isatin scaffold is underscored by its presence in a multitude of molecules exhibiting a broad spectrum of pharmacological activities.

Isatin and its derivatives have demonstrated a remarkable array of biological effects, including but not limited to:

Anticancer activity: Many isatin derivatives have shown potent cytotoxic effects against various cancer cell lines.

Antimicrobial properties: The scaffold is a key component in compounds developed to combat bacterial and fungal infections.

Antiviral effects: Isatin derivatives have been investigated for their potential to inhibit viral replication, including activity against HIV.

Neurological effects: The isatin core has been associated with anticonvulsant and neuroprotective activities.

This wide range of biological activities stems from the ability of the isatin structure to interact with various enzymes and receptors within the body. The reactive carbonyl group at the C-3 position and the acidic N-H proton at the N-1 position provide key sites for chemical modification, allowing for the synthesis of large libraries of derivatives with diverse biological profiles.

Historical Perspectives and Evolution of Research on Isatin Derivatives

The history of isatin dates back to 1841 when it was first synthesized by Otto Linné Erdmann and Auguste Laurent through the oxidation of indigo (B80030) dye using nitric acid and chromic acids. For over a century, isatin was primarily considered a synthetic curiosity. This perception changed dramatically when it was discovered to be an endogenous compound found in various plants of the Isatis genus and even in mammalian tissues and bodily fluids, where it is a metabolic derivative of adrenaline. ajpp.in

The discovery of its natural occurrence spurred a wave of research into its biological significance and potential therapeutic applications. Early studies focused on the fundamental chemistry of isatin, exploring its reactivity and the synthesis of simple derivatives. Over the decades, research has evolved significantly, with modern investigations employing advanced synthetic methodologies and high-throughput screening to explore the vast chemical space of isatin-based compounds. Conventional synthetic methods for isatin derivatives include the Sandmeyer, Stolle, and Gassman syntheses. researchgate.net The versatility of isatin as a synthetic precursor has led to the creation of a wide array of heterocyclic compounds. nih.gov

Structural Characteristics and Research Implications of Halogenated and N-Substituted Indole-2,3-diones, with Emphasis on 5-Bromo-1-isobutyl-1H-indole-2,3-dione

The strategic modification of the isatin scaffold at the N-1 position and on the aromatic ring has profound effects on the physicochemical properties and biological activity of the resulting compounds. Halogenation and N-substitution are two of the most common and effective strategies for modulating the therapeutic potential of isatin derivatives.

Halogenated Indole-2,3-diones: The introduction of halogen atoms, such as bromine, onto the benzene (B151609) ring of the isatin nucleus can significantly enhance biological activity. The bromine atom in 5-bromoisatin (B120047), for instance, can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. Furthermore, the electron-withdrawing nature of bromine can influence the electronic properties of the entire molecule, affecting its binding affinity to biological targets. Research has shown that 5-haloisatins exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anti-HIV properties. umz.ac.ir

N-Substituted Indole-2,3-diones: Alkylation or arylation at the N-1 position of the isatin ring is a common strategy to diversify the structure and biological activity of these compounds. The N-H group of isatin is acidic, allowing for relatively straightforward substitution reactions. The nature of the substituent at the N-1 position can influence the molecule's steric and electronic properties, which in turn can modulate its biological activity. For example, N-alkylation can alter the molecule's solubility and its interaction with target proteins.

This compound: This specific compound combines the structural features of both a halogenated and an N-substituted isatin. The synthesis of such N-alkylated 5-bromoisatins is typically achieved through the N-alkylation of 5-bromoisatin. While specific research on the 1-isobutyl derivative is not extensively detailed in the surveyed literature, general synthetic methods for N-alkylation of 5-bromoisatin are well-established. These methods often involve the reaction of 5-bromoisatin with an appropriate alkylating agent, such as isobutyl bromide, in the presence of a base. researchgate.net For instance, the N-alkylation of 5-bromoisatin can be carried out using an alkyl halide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). researchgate.net Microwave-assisted synthesis has also been shown to be an efficient method for the N-alkylation of isatins. semanticscholar.org

The structural characteristics of this compound can be inferred from related compounds. The isatin core is nearly planar, and the isobutyl group at the N-1 position would introduce a non-planar, flexible alkyl chain. The bromine atom at the C-5 position would influence the electron density of the aromatic ring. The research implications for this compound lie in the potential synergistic or novel biological activities arising from the combination of the 5-bromo and 1-isobutyl substituents. Given the known anticancer, antimicrobial, and antiviral activities of other halogenated and N-substituted isatins, it is plausible that this compound could exhibit interesting properties in these areas, warranting further investigation.

Below is a table summarizing the types of modifications on the isatin scaffold and their general implications.

| Modification Type | Position | General Implications on Properties and Activity |

| Halogenation | Aromatic Ring (e.g., C-5) | Increases lipophilicity, alters electronic properties, can enhance biological activity. |

| N-Substitution | N-1 | Modifies steric and electronic properties, influences solubility and target interaction. |

Further research, including synthesis, full spectral characterization, and comprehensive biological evaluation, is necessary to fully elucidate the specific properties and potential applications of this compound.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-1-(2-methylpropyl)indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-7(2)6-14-10-4-3-8(13)5-9(10)11(15)12(14)16/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXZGEHTHGIUBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C=C(C=C2)Br)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 1 Isobutyl 1h Indole 2,3 Dione and Advanced Derivatives

Established Synthetic Routes to 1H-Indole-2,3-dione Core Structures

The isatin (B1672199) framework is a fundamental building block in organic synthesis, and numerous methods have been developed for its construction. dergipark.org.trijpsr.com These can be broadly categorized into classical procedures and more contemporary, greener approaches.

Conventional and Classical Procedures (e.g., Sandmeyer, Stolle, Gassman, Martinet)

Several named reactions have become standard methods for synthesizing the isatin core. nih.govresearchgate.net

Stolle Isatin Synthesis: The Stolle synthesis is considered a robust alternative to the Sandmeyer method. wikipedia.orgchemicalbook.com This procedure involves the condensation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate. wikipedia.org Subsequent cyclization of this intermediate in the presence of a Lewis acid, such as aluminum trichloride (B1173362) or boron trifluoride, affords the isatin. wikipedia.orgchemicalbook.com

Gassman Isatin Synthesis: The Gassman method provides a route to substituted isatins starting from an aniline (B41778). The process begins with the formation of a 3-methylthio-2-oxindole intermediate, which is then oxidized to produce the desired isatin. dergipark.org.trresearchgate.net

Martinet Dioxindole Synthesis: This method involves the condensation of a primary or secondary aniline with an ester of mesoxalic acid to form a dioxindole, which can then be oxidized to the corresponding isatin. wikipedia.org This reaction is typically carried out in the absence of oxygen. wikipedia.org

Table 1: Overview of Classical Isatin Syntheses

| Synthesis Method | Key Reactants | Key Intermediates | Catalyst/Reagent for Cyclization |

|---|---|---|---|

| Sandmeyer | Aniline, Chloral hydrate (B1144303), Hydroxylamine | Isonitrosoacetanilide | Concentrated H₂SO₄ |

| Stolle | Arylamine, Oxalyl chloride | Chlorooxalylanilide | Lewis Acid (e.g., AlCl₃, BF₃) |

| Gassman | Aniline | 3-Methylthio-2-oxindole | Oxidizing Agent |

| Martinet | Aniline, Mesoxalic acid ester | Dioxindole | - |

Modern and Green Chemistry Approaches in Isatin Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. These "green" approaches often focus on the use of less hazardous reagents, milder reaction conditions, and more sustainable solvents. researchgate.net

One such modern approach involves the direct oxidation of commercially available indoles or oxindoles using various oxidizing agents. wikipedia.org For instance, the oxidation of indoles using molecular oxygen in the presence of a photosensitizer offers an environmentally benign route to N-alkylated isatins. nih.govijcrt.org Another green technique employs hydrogen peroxide as the oxidant to convert α-hydroxy N-arylamides into isatins under metal-free conditions. ijcrt.org The use of water as a solvent and microwave irradiation are also being explored to create more efficient and sustainable isatin syntheses. nih.gov

Regioselective Halogenation Strategies at the C-5 Position of 1H-Indole-2,3-dione

Introducing a bromine atom specifically at the C-5 position of the isatin ring is a crucial step in the synthesis of the target compound. The electronic nature of the isatin ring system directs electrophilic aromatic substitution primarily to the C-5 and C-7 positions. chemicalbook.com

Direct Bromination Methods

Direct bromination of the isatin core is a common strategy to produce 5-bromoisatin (B120047). Various brominating agents have been employed to achieve this transformation with high regioselectivity.

Common reagents for the bromination of isatin at the 5-position include N-bromosuccinimide (NBS), N-bromocaprolactam, and N-bromosaccharin. umz.ac.ir The reaction is often carried out in a suitable solvent like acetic acid. umz.ac.irnih.gov For instance, heating a mixture of isatin and pyridinium (B92312) bromochromate (PBC) in acetic acid has been shown to produce 5-bromoisatin as the sole product. umz.ac.ir This method is reported to be efficient, with high yields and short reaction times. umz.ac.ir

The choice of brominating agent and reaction conditions can influence the regioselectivity of the halogenation. For example, the use of N-bromosuccinimide in acetonitrile (B52724) can be an effective method for regioselective electrophilic aromatic bromination. mdpi.com

N-Alkylation Protocols for Introducing the Isobutyl Moiety at the N-1 Position of 5-Bromo-1H-indole-2,3-dione

The final key step in the synthesis of 5-bromo-1-isobutyl-1H-indole-2,3-dione is the introduction of the isobutyl group at the nitrogen atom of the 5-bromoisatin precursor. N-alkylation of isatins is a well-established transformation that reduces the lability of the isatin nucleus towards bases while preserving its reactivity. nih.gov

The N-alkylation is typically achieved by first generating the isatin anion with a suitable base, followed by reaction with an alkylating agent, in this case, an isobutyl halide (e.g., isobutyl bromide). nih.gov

Phase Transfer Catalysis in N-Alkylation Reactions

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. acsgcipr.org It is particularly useful for the N-alkylation of isatins, allowing for the use of weaker and more environmentally friendly inorganic bases and a wider range of solvents. acsgcipr.orgresearchgate.net

In a typical PTC setup for the N-alkylation of 5-bromoisatin, the reaction is carried out in a biphasic system, often a solid-liquid system. researchgate.net A base such as potassium carbonate is used in a solvent like N,N-dimethylformamide (DMF). researchgate.netresearchgate.net A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetra-n-butylammonium bromide (TBAB), is added to facilitate the transfer of the isatin anion from the solid or aqueous phase to the organic phase where it can react with the alkylating agent. researchgate.netresearchgate.net This methodology has been successfully used for the alkylation of 5-bromo-1H-indole-2,3-dione with various alkyl halides. imist.maresearchgate.netresearchgate.net

Table 2: Reagents for N-Alkylation of 5-Bromoisatin via Phase Transfer Catalysis

| Component | Example | Role |

|---|---|---|

| Substrate | 5-Bromo-1H-indole-2,3-dione | Starting material |

| Alkylating Agent | 1-Bromo-2-methylpropane (Isobutyl bromide) | Source of the isobutyl group |

| Base | Potassium carbonate (K₂CO₃) | Deprotonates the isatin nitrogen |

| Solvent | N,N-Dimethylformamide (DMF) | Reaction medium |

| Phase Transfer Catalyst | Tetra-n-butylammonium bromide (TBAB) | Facilitates anion transfer |

Synthesis of Novel Heterocyclic Systems Incorporating the 5-Bromo-1H-indole-2,3-dione Motif

The 5-bromo-1H-indole-2,3-dione scaffold, particularly its N-substituted derivatives like this compound, serves as a versatile precursor for the synthesis of a wide array of novel heterocyclic systems. The reactivity of the C3-carbonyl group is central to these transformations, enabling the construction of complex molecules through condensation reactions, cycloadditions, and the strategic linking of different pharmacologically active moieties.

Formation of Imines, Hydrazones, and Thiosemicarbazones from the Isatin Carbonyls

The C3-carbonyl group of N-substituted 5-bromoisatins exhibits pronounced electrophilicity, making it a prime site for condensation reactions with various nucleophiles. This reactivity is extensively utilized to synthesize imines (Schiff bases), hydrazones, and thiosemicarbazones, which are not only significant compounds in their own right but also serve as crucial intermediates for constructing more complex heterocyclic frameworks. researchgate.netresearchgate.netajpp.in

The general synthesis involves the reaction of an N-substituted 5-bromoisatin, such as this compound, with a primary amine, a hydrazine (B178648) derivative, or a thiosemicarbazide (B42300). researchgate.netmdpi.comnih.gov These reactions are typically conducted in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF), often with a catalytic amount of glacial acetic acid to facilitate the dehydration process. researchgate.netajpp.in

Imines (Schiff Bases): The reaction of 5-bromoisatin derivatives with primary amines leads to the formation of 3-imino-indolin-2-ones. For instance, reacting 5-bromoisatin with p-toluidine (B81030) in DMF with a catalytic amount of acetic acid yields the corresponding Schiff base. uobaghdad.edu.iqresearchgate.net This methodology is broadly applicable to various substituted anilines and other primary amines. researchgate.netbiomedres.usnih.gov The resulting imine is a key intermediate for further functionalization. uobaghdad.edu.iqresearchgate.net For example, 5-bromoisatin can be reacted with 4-aminoacetophenone in ethanol to yield 3-(4-acetylphenylimino)-5-bromo-1,3-dihydroindol-2-one, a precursor for chalcones and subsequent pyrimidine (B1678525) derivatives. ajpp.in

Hydrazones: Condensation with hydrazine hydrate or substituted hydrazines yields the corresponding 3-hydrazono-indolin-2-ones. mdpi.comnih.gov These reactions are fundamental in building molecules where two isatin moieties are linked or for introducing new functional groups. For example, treating 5-bromo-3-(ethyl imino acetate)-2-oxo indole (B1671886) with hydrazine hydrate produces 5-bromo-3-(imino acetohydrazide)-2-oxo indole, an intermediate that can be further reacted with anhydrides to form diazine derivatives. researchgate.netresearchgate.net The synthesis of various hydrazones from isatin and its derivatives is a well-established route to novel compounds. mdpi.comorganic-chemistry.orgnih.govbohrium.com

Thiosemicarbazones: Thiosemicarbazones are synthesized by reacting the isatin core with thiosemicarbazide or its N-substituted analogues. nih.govnih.govmdpi.com These compounds are of significant interest due to their biological activities and their utility as intermediates. The reaction typically proceeds by heating the reactants in a solvent like ethanol. nih.gov A series of 1-(5-substituted-2-oxoindolin-3-ylidene)-4-(substituted-pyridin-2-yl) thiosemicarbazide derivatives have been synthesized by reacting 5-halogenated isatins with 4-(substituted-pyridin-2-yl) thiosemicarbazide. researchgate.net These reactions highlight the versatility of the isatin C3-carbonyl for creating diverse molecular structures. researchgate.netmdpi.com

The table below summarizes representative examples of these condensation reactions with 5-bromoisatin derivatives.

| Reactant | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| 5-Bromoisatin | p-Aminosulfonylchloride, DMF, Glacial Acetic Acid | Imine (Schiff Base) | researchgate.net |

| 5-Bromoisatin | Ethyl Glycinate, DMF, Glacial Acetic Acid | Imine (Schiff Base) | researchgate.netresearchgate.net |

| 5-Bromo-3-(ethyl imino acetate)-2-oxo indole | Hydrazine Hydrate, DMF | Hydrazone | researchgate.net |

| 5-Bromoisatin | p-Phenylenediamine, Ethanol | Imine (Schiff Base) | researchgate.net |

| 5-Bromoindole-3-carboxaldehyde | Thiosemicarbazide, Ethanol, Heat | Thiosemicarbazone | nih.gov |

| N-Benzyl-5-bromoisatin | Ethyl Glycinate, DMF, Glacial Acetic Acid | Imine (Schiff Base) | researchgate.net |

1,3-Dipolar Cycloaddition Reactions with N-Substituted 5-Bromoisatins

The 1,3-dipolar cycloaddition is a powerful, stereospecific reaction for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.orgmdpi.com In the context of N-substituted 5-bromoisatins, this reaction is predominantly used to synthesize complex spirooxindole architectures, which are prevalent in many biologically active natural products and synthetic compounds. nih.govbeilstein-journals.orgresearchgate.net

The most common strategy involves the in-situ generation of an azomethine ylide from the N-substituted 5-bromoisatin and an α-amino acid, such as sarcosine (B1681465) or L-proline. researchgate.netnih.gov This azomethine ylide, a 1,3-dipole, then undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile, typically an electron-deficient alkene. nih.govresearchgate.netimist.ma The reaction proceeds in a concerted, pericyclic manner, leading to highly functionalized spiropyrrolidine or spiropyrrolizidine oxindole (B195798) systems with excellent control over stereochemistry. nih.govyoutube.com

A variety of N-substituted 5-bromoisatins can be employed in this reaction. The substituent on the nitrogen atom (e.g., isobutyl) does not typically interfere with the reaction but can influence the properties of the final product. The reaction is also tolerant of various substituents on the aromatic ring of the isatin. nih.govnih.gov For instance, isatins with electron-withdrawing groups like bromide at the C5 position are well-tolerated, affording the desired spirocyclic adducts in good to excellent yields. nih.gov

The choice of dipolarophile is critical for the outcome and diversity of the products. A wide range of activated alkenes, including maleimides, acrylates, and chalcones, have been successfully used as dipolarophiles. nih.govnih.gov The reaction of a 5-bromoisatin-derived azomethine ylide with N-ethylmaleimide, for example, proceeds smoothly to yield the corresponding spiro-pyrrolidinyl-succinimide oxindole derivative with high diastereoselectivity. nih.gov

The table below illustrates the scope of the 1,3-dipolar cycloaddition reaction involving substituted 5-bromoisatins.

| Isatin Derivative | 1,3-Dipole Source | Dipolarophile | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromoisatin | L-proline | N-ethylmaleimide | Spiro[pyrrolidine-3,3'-oxindole] derivative | 94% | nih.gov |

| N-methyl-5-bromoisatin | Sarcosine | (E)-Chalcone | Spiropyrrolidine oxindole | Good | nih.gov |

| 5-Bromoisatin | Isatin + α-amino acid | Oxabicyclic alkene | Oxygen-bridged spirooxindole | 72-89% | nih.gov |

Hybridization Strategies with Diverse Pharmacophores (e.g., pyrimidine, isoxazole (B147169), imidazole)

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, selectivity, or a broader spectrum of activity compared to the individual components. The this compound scaffold is an excellent candidate for this approach, allowing for its fusion with other important heterocyclic systems like pyrimidine, isoxazole, and imidazole (B134444).

Pyrimidine Hybrids: Pyrimidine derivatives can be synthesized from 5-bromoisatin precursors. A common route involves first creating a Schiff base from 5-bromoisatin, for example, by reacting it with 4-aminoacetophenone. ajpp.in This intermediate is then used to synthesize chalcones by reaction with various aromatic aldehydes. These chalcones, containing the 5-bromoisatin motif, can undergo cyclocondensation with guanidine (B92328) hydrochloride in the presence of a base like potassium hydroxide (B78521) to form the pyrimidine ring, resulting in a 5-bromoisatin-pyrimidine hybrid molecule. ajpp.in This multi-step synthesis allows for significant structural diversity in the final products. amanote.com

Isoxazole Hybrids: Isoxazoles can be incorporated into the 5-bromoisatin structure, often through 1,3-dipolar cycloaddition reactions where a nitrile oxide serves as the 1,3-dipole. researchgate.net A synthetic strategy could involve converting a derivative of this compound into an aldoxime, which can then be oxidized in situ to generate a nitrile oxide. This reactive intermediate can subsequently react with an alkyne via a [3+2] cycloaddition to form the isoxazole ring, creating a direct link between the isoxazole and the indole core.

Imidazole Hybrids: The synthesis of 5-bromoisatin-imidazole hybrids can be achieved through various multicomponent reactions. One plausible approach involves the reaction of this compound, an aldehyde, and ammonium acetate (B1210297) (or a primary amine) in a Radziszewski-type reaction. Alternatively, an intermediate derived from 5-bromoisatin, such as a 3-(2-bromoacetyl) derivative, could react with an amidine to construct the imidazole ring. These methods provide access to hybrid structures where the imidazole moiety is appended to the C3 position of the oxindole core.

The general synthetic schemes for these hybridizations are outlined below, starting from a common 5-bromoisatin intermediate.

| Target Hybrid | Key Intermediate from 5-Bromoisatin | General Synthetic Strategy | Key Reaction Type | Reference |

|---|---|---|---|---|

| Pyrimidine | 3-(4-Acylphenylimino)-5-bromoisatin (Chalcone precursor) | Condensation with an aromatic amine, followed by Claisen-Schmidt condensation to form a chalcone, then cyclization with guanidine. | Cyclocondensation | ajpp.in |

| Isoxazole | 5-Bromo-2-oxoindoline-3-carbaldehyde oxime | Generation of a nitrile oxide from the oxime followed by 1,3-dipolar cycloaddition with an alkyne. | 1,3-Dipolar Cycloaddition | researchgate.net |

| Imidazole | 5-Bromoisatin and an aldehyde | Multicomponent reaction with an aldehyde and an ammonia (B1221849) source (e.g., ammonium acetate). | Condensation/Cyclization | researchgate.net |

Biological and Pharmacological Spectrum of 5 Bromo 1 Isobutyl 1h Indole 2,3 Dione and Its Analogues

Anticancer and Antitumor Efficacy

In Vitro Cytotoxicity against Various Human Cancer Cell Lines

Analogues of 5-bromo-1-isobutyl-1H-indole-2,3-dione have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. Structure-activity relationship (SAR) studies consistently indicate that substitution at the 5-position of the isatin (B1672199) ring is favorable for enhancing cancer cell killing ability. core.ac.uk For instance, various 5-bromo-isatin derivatives have shown potent activity. One study highlighted a 5-bromo-3-(N-substituted-thiosemicarbazono)-1H-2-indolinone derivative, which exhibited marked effects on breast cancer (BT-549), non-small cell lung cancer (NCI-H23), and ovarian cancer (IGROV1) cell lines. nih.gov

The cytotoxic potential of isatin analogues is often evaluated using the MTT assay to measure cellular growth inhibition. pensoft.net The half-maximal inhibitory concentration (IC50) values from various studies underscore the broad-spectrum anticancer potential of these compounds. For example, N-substituted isatin derivatives have shown enhanced cytotoxicity compared to the parent compound. core.ac.uk The antiproliferative effects of various isatin analogues have been documented against cell lines such as HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). pensoft.netnih.govmdpi.com

Table 1: In Vitro Cytotoxicity of Selected Isatin Analogues

Inhibition of Specific Oncogenic Targets

The anticancer activity of isatin derivatives is often attributed to their ability to inhibit key proteins involved in cancer progression. nih.gov

VEGFR-2 Kinase: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical regulator of angiogenesis, a process essential for tumor growth and metastasis. Certain 1-benzyl-5-bromoindolin-2-one analogues have shown potent inhibitory activity against VEGFR-2 kinase. mdpi.com For example, a derivative bearing a 4-(p-tolyl)thiazole moiety demonstrated an IC50 value of 0.503 µM against VEGFR-2. mdpi.com

Tubulin Polymerization: The microtubule network is a crucial target in cancer therapy, and agents that interfere with tubulin polymerization can induce cell cycle arrest and apoptosis. nih.gov Many indole-based compounds, including isatin derivatives, are known tubulin polymerization inhibitors. nih.govnih.gov They can disrupt the microtubule network in cancer cells, often by binding to the colchicine (B1669291) binding site. mdpi.com

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their deregulation is a hallmark of cancer. nih.gov Oxindole-based compounds, including 1H-indole-2,3-dione derivatives, have been identified as potent inhibitors of CDK2, with some analogues exhibiting low nanomolar inhibitory activity. nih.gov Inhibition of CDKs by these compounds can lead to cell cycle arrest, as observed in studies where treatment led to an accumulation of cells in the G2/M phase. mdpi.com

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that is often overexpressed in various cancers and plays a role in inflammation and cell proliferation. While some indole-based compounds have been designed as dual EGFR and COX-2 inhibitors, studies on specific indole-oxadiazole derivatives showed that their anticancer activity was primarily through EGFR inhibition and was independent of COX-2. nih.gov

Phosphoinositide-3 Kinase (PI3K): The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, survival, and proliferation, and it is frequently hyperactivated in cancer. wikipedia.orgnih.gov PI3K inhibitors can block this pathway, thereby impeding cancer progression. wikipedia.org While direct inhibition data for this compound is not readily available, the broader class of indole (B1671886) derivatives has been explored for PI3K pathway modulation.

DJ-1 (PARK7): The DJ-1 protein is implicated in tumorigenesis and cancer progression, making it a potential therapeutic target. nih.gov Isatin (1H-indole-2,3-dione) itself has been identified as a binder to DJ-1. nih.govresearchgate.net Based on this scaffold, a series of bis-isatin derivatives were designed as dimeric inhibitors targeting the DJ-1 homodimer, with one analogue showing potent inhibitory activity against DJ-1's deglycase function. nih.gov

Strategies for Enhancing Selectivity and Reducing Toxicity

A significant challenge in cancer chemotherapy is achieving high selectivity for tumor cells while minimizing toxicity to normal cells. Several strategies are being employed to improve the therapeutic index of isatin-based anticancer agents.

Structural Modification: Altering the structure of the isatin core is a primary strategy. This includes introducing specific substituents at various positions to modulate lipophilicity, electronic properties, and steric hindrance. nih.gov For instance, substitutions at the N1 and C5 positions are crucial for cytotoxic activity. core.ac.uk Hybridization, which involves combining the isatin scaffold with other known anticancer pharmacophores (like thiazole, quinoline, or coumarin), is another approach to create more effective and less toxic agents. nih.govresearchgate.net

Metal Complex Formation: Coordinating isatin derivatives with metal ions can enhance their biological activity. nih.govnih.gov Metal complexes may have different conformations and charge distributions compared to the free ligands, potentially improving cellular uptake and interaction with biological targets like DNA and various proteins. bohrium.comnih.gov

Drug Delivery Systems: Encapsulating isatin-based drugs into drug delivery systems, such as micelles or polymeric nanoparticles, can improve their solubility, stability, and pharmacokinetic profile. bohrium.com This approach can also enable targeted delivery to tumor tissues, thereby enhancing efficacy and reducing systemic toxicity. core.ac.uk

Antimicrobial Activity

Isatin and its derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as a valuable scaffold for the development of new anti-infective agents. ekb.eg

Antibacterial Spectrum and Potency

Derivatives of 5-bromo-isatin have been synthesized and evaluated for their antibacterial properties. researchgate.netresearchgate.net Studies have shown that these compounds can be effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, like Escherichia coli and Pseudomonas aeruginosa. ekb.eg The antimicrobial activity is typically assessed by determining the minimum inhibitory concentration (MIC).

In one study, 5-bromo-substituted indole analogues were found to be generally more broad-spectrum in their activity compared to other substituted analogues. mdpi.com Specifically, a di-(5-bromoindole-3-carboxamido)spermine conjugate exhibited potent intrinsic activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). mdpi.com

Table 2: Antibacterial Activity of Selected Isatin Analogues

Antifungal Properties

The antifungal potential of isatin derivatives has also been an area of active research. ekb.eg Certain analogues have shown efficacy against fungal pathogens. For example, some 5-bromo-substituted indole analogues exhibited pronounced growth inhibition of the fungus Cryptococcus neoformans. mdpi.com In a separate study, spiro-indoline-dione derivatives were tested against Candida albicans, demonstrating the potential of this chemical class in developing new antifungal agents. nih.gov The structural features of the isatin core and its substituents play a crucial role in determining the potency and spectrum of antifungal activity.

Antitubercular Activity against Mycobacterium tuberculosis Strains (e.g., H37Ra, H37Rv, MDR-TB)

The indole scaffold is a key component in the development of novel antitubercular agents. nih.gov Isatin derivatives, in particular, have been the subject of numerous studies for their potential to combat various strains of Mycobacterium tuberculosis. Research into new isatin derivatives has shown promising results, with some compounds exhibiting significant in vitro antimicrobial activity. wjpsonline.com

A series of 5-substituted-indoline-2,3-dione derivatives were synthesized and evaluated for their antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis. wjpsonline.com In this study, an isatin derivative possessing both a bromo group and a methyl group demonstrated activity comparable to standard antitubercular drugs. wjpsonline.com Specifically, one of the most active analogues showed 70% inhibition against M. tuberculosis H37Rv at a concentration of 6.25 µg/ml. wjpsonline.com However, other research has indicated that indole derivatives with bromine substitution at the 5th position may exhibit weaker activity compared to other analogues. researchgate.net

Further investigations into diversely substituted indolizines, which are structurally related to indoles, have identified compounds with significant inhibitory activity against both the H37Rv and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis. nih.gov This suggests that while the core indole structure is important, the nature and position of various substituents play a crucial role in determining the antitubercular potency. The continual exploration of isatin analogues, including those with 5-bromo and N-alkyl substitutions, remains a promising avenue for the discovery of new and effective treatments for tuberculosis. nih.gov

| Compound Analogue | Target Strain | Activity/Observation |

|---|---|---|

| Isatin derivative with bromo and methyl group | M. tuberculosis H37Rv | Comparable activity to standard drugs; 70% inhibition at 6.25 µg/ml. wjpsonline.com |

| Indole derivatives with Br at 5th position | Mycobacterium tuberculosis | Weaker activity observed. researchgate.net |

| Substituted Indolizines | M. tuberculosis H37Rv and MDR strains | Significant inhibitory activity. nih.gov |

Antiviral Potential, Including Anti-HIV Activity

The isatin scaffold has been recognized as a versatile starting point for the development of broad-spectrum antiviral agents. mdpi.com A variety of synthetic isatin derivatives have demonstrated pharmacological actions that include antiviral and anti-HIV activities. wjpsonline.com

Research into novel 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-thiosemicarbazones, close analogues of the subject compound, revealed significant antiviral effects. researchgate.netnih.gov These compounds were tested against a panel of viruses, including Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Vaccinia Virus (VV). researchgate.netnih.gov The results indicated that derivatives with an ethyl group at the R2 position were particularly effective against the tested viruses. researchgate.net

In the context of anti-HIV research, pyrimido[5,4-b]indoles, which are structurally related to non-nucleoside HIV-1 reverse transcriptase inhibitors, have been synthesized and evaluated. unav.edu These compounds, possessing an indolic ring fused with a pyrimidine (B1678525) ring, were investigated for their ability to inhibit both wild and mutant types of HIV-1 reverse transcriptase. unav.edu Additionally, isoindolinedione analogues have been designed and shown to be effective inhibitors of HIV-1 replication in vitro, with some molecules exhibiting good anti-HIV activity at nanomolar concentrations. nih.gov These findings underscore the potential of the broader class of indole-containing heterocycles in the development of novel antiviral and anti-HIV therapies.

| Compound Analogue | Target Virus/Activity | Key Findings |

|---|---|---|

| 5-fluoro-1-ethyl-1H-indole-2,3-dione 3-thiosemicarbazones | HSV-1, HSV-2, VV | Effective against the tested viruses. researchgate.netnih.gov |

| Pyrimido[5,4-b]indoles | HIV-1 Reverse Transcriptase | Structurally related to non-nucleoside inhibitors. unav.edu |

| Isoindolinedione analogues | HIV-1 Replication | Effective inhibitors at nanomolar concentrations. nih.gov |

Neuropharmacological and Central Nervous System (CNS) Activities

Isatin and its derivatives are known to possess a range of biological properties, including anticonvulsant activities. nih.gov The isatin nucleus is considered a valuable pharmacophore in the design of potential central nervous system active agents. While specific studies on this compound are limited, research on related structures provides insight into the anticonvulsant potential of this chemical class.

Studies on isoindoline-1,3-dione derivatives, which share a similar phthalimide-like core, have identified promising anticonvulsant prototypes. nih.gov In one such study, the most active compound increased seizure latency, reduced the duration of seizures, and lowered the mortality rate in preclinical models. nih.gov Furthermore, a series of water-soluble analogues of previously described anticonvulsants, belonging to a group of pyrrolidine-2,5-dione derivatives, demonstrated broad-spectrum anticonvulsant properties in various animal seizure models. nih.gov These findings suggest that the core heterocyclic structures related to isatin can be effectively modified to produce potent anticonvulsant agents.

The isatin scaffold has been explored for its potential analgesic and sedative-hypnotic effects. Isatin itself interacts with benzodiazepine (B76468) receptors, which can mediate sedative and hypnotic effects. mdpi.com A number of new isatin derivatives have been synthesized and screened for their sedative-hypnotic activity, with some compounds showing promising potentiation of pentobarbitone-induced narcosis. ijpbs.com In a study of 5′-(4-alkyl/aryl-1H-1,2,3-triazole)-isatin derivatives, several compounds significantly increased the duration of hypnosis, suggesting that the apolar portion of the molecule may facilitate its passage across the blood-brain barrier. mdpi.com

In terms of analgesic properties, derivatives of 1H-isoindole-1,3(2H)-dione have been investigated in various in vivo pain models. mdpi.com These compounds demonstrated a broad spectrum of analgesic activity, showing efficacy in models of tonic, neurogenic, neuropathic, and inflammatory pain. mdpi.com This indicates that the isatin-related core structure is a viable template for the development of new analgesic agents.

Isatin (indole-2,3-dione) is an endogenous regulator with a wide range of biological and pharmacological activities. nih.gov At certain concentrations, isatin has been shown to be neuroprotective in various experimental models of neurodegeneration. nih.gov The neuroprotective effects of isatin are believed to be realized through its interaction with numerous isatin-binding proteins in the brain and peripheral tissues. nih.gov

A study investigating the effects of a neuroprotective dose of isatin in mice revealed multilevel changes in the brain proteome. nih.gov The administration of isatin led to alterations in gene expression and the profiles of isatin-binding proteins and their interactions. nih.gov These findings suggest that isatin's neuroprotective action may involve the interruption of pathological processes at a molecular level. nih.gov Further research into isatin analogues, such as this compound, could elucidate the specific structural requirements for enhanced neuroprotective activity.

Anti-inflammatory and Antioxidant Activities

The isatin pharmacophore is a subject of significant interest in the search for new anti-inflammatory and antioxidant agents. nih.gov A novel series of 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide (B10538) derivatives, which were synthesized by condensing 2-hydroxybenzohydrazide (B147611) with substituted isatins, were screened for in vivo anti-inflammatory activity. nih.gov Among the tested compounds, the derivative with a bromo substitution at the 5-position of the isatin ring (2-Hydroxy-N′-(5-bromo-2-oxoindolin-3-ylidene)benzohydrazide) was identified as a potent anti-inflammatory agent, showing a 63% reduction in paw edema in the carrageenan-induced paw edema model. nih.gov This level of activity was comparable to the standard anti-inflammatory drug, indomethacin. nih.gov

In addition to anti-inflammatory properties, the antioxidant potential of isatin has also been investigated. Isatin isolated from the flowers of Couroupita guianensis demonstrated antioxidant activity with an EC50 value of 72.80 μg/ml in a lipid peroxidation assay. nih.govnih.gov This suggests that the isatin nucleus possesses free radical scavenging capabilities. nih.gov Further studies on new isatin derivatives have also reported good chemical antioxidant activity, indicating that this scaffold can be a valuable starting point for the development of compounds with dual anti-inflammatory and antioxidant properties. bohrium.com

| Compound | Activity | Key Findings |

|---|---|---|

| 2-Hydroxy-N′-(5-bromo-2-oxoindolin-3-ylidene)benzohydrazide | Anti-inflammatory | 63% reduction in paw edema, comparable to indomethacin. nih.gov |

| Isatin | Antioxidant | EC50 of 72.80 μg/ml in a lipid peroxidation assay. nih.govnih.gov |

| New Isatin Derivatives | Antioxidant | Demonstrated good chemical antioxidant activity. bohrium.com |

Other Reported Biological Activities of this compound and Its Analogues

While the primary biological activities of this compound and its analogues are extensively studied in other contexts, a growing body of research highlights their potential in other therapeutic areas. This section focuses on the anti-diabetic, anti-malarial, anthelmintic, and enzyme inhibitory properties of these compounds.

Anti-diabetic Activity

The indole-2,3-dione (isatin) scaffold is a promising framework for the development of novel anti-diabetic agents. nih.govsci-hub.se The mechanism of action for many of these compounds involves the inhibition of key enzymes such as α-glucosidase and α-amylase, which are responsible for the breakdown of carbohydrates. nih.gov By inhibiting these enzymes, the rate of glucose absorption into the bloodstream can be slowed, helping to manage postprandial hyperglycemia, a common issue in diabetes mellitus. nih.gov

A study on a series of indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives demonstrated significant inhibitory potential against both α-glucosidase and α-amylase. nih.gov Several of the synthesized compounds exhibited IC₅₀ values in the low micromolar range, with some even surpassing the activity of the standard drug, acarbose. nih.gov Specifically, compounds with certain substitutions on the benzene sulfonamide moiety showed enhanced activity, suggesting that modifications at this position are crucial for potent enzyme inhibition. nih.gov

Another area of investigation for indole derivatives in the context of diabetes is their potential as insulin-sensitizing agents. For instance, the indole derivative 1-(4-chlorobenzene)-5-hydroxy-2-methyl-3-indoleacetic acid has been shown to have glucose-lowering effects. sci-hub.se

While direct studies on this compound are limited, the strong performance of its analogues suggests that this compound could also exhibit significant anti-diabetic properties. The presence of the bromo group at the 5-position and the isobutyl group at the 1-position may influence its binding affinity to α-glucosidase and α-amylase, warranting further investigation.

Table 1: α-Glucosidase and α-Amylase Inhibitory Activity of Selected Indoline-2,3-dione Analogues

| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |

|---|---|---|

| Analogue 1 | 1.10 ± 0.10 | 1.30 ± 0.10 |

| Analogue 6 | 1.20 ± 0.10 | 1.60 ± 0.10 |

| Analogue 11 | 0.90 ± 0.10 | 1.10 ± 0.10 |

| Acarbose (Standard) | 11.50 ± 0.30 | 12.20 ± 0.30 |

Data sourced from a study on indoline-2,3-dione-based benzene sulfonamide derivatives. nih.gov

Anti-malarial Activity

The indole nucleus is a key structural feature in a number of compounds with demonstrated anti-malarial activity. nih.gov Research in this area has explored various indole derivatives, including those with the indole-2,3-dione core, for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov

One of the proposed mechanisms of action for some indole-based anti-malarials is the inhibition of hemozoin formation, a process essential for the survival of the parasite within red blood cells. nih.gov The natural product cryptolepine, an indolo[3,2-b]quinoline alkaloid, is known to act via this mechanism. nih.gov Synthetic efforts have focused on creating analogues with improved potency and pharmacological profiles.

While specific studies on the anti-malarial activity of this compound are not widely reported, the broader class of indole derivatives has shown promise. For example, a series of indolizinoindolones, which merge the indole and isoindolinone scaffolds, have demonstrated activity against both the blood and liver stages of malaria parasites. nih.gov

The structural features of this compound, including the lipophilic bromo and isobutyl groups, could potentially enhance its ability to cross cell membranes and interact with parasitic targets. Further screening of this compound and its close analogues against various strains of P. falciparum is warranted to determine their potential as anti-malarial drug candidates.

Anthelmintic Activity

Helminth infections, caused by parasitic worms, are a major global health concern, and there is a continuous need for new anthelmintic drugs due to the emergence of resistance. The isatin (1H-indole-2,3-dione) scaffold has been identified as a promising starting point for the development of novel anthelmintics. researchgate.netinnovareacademics.in

A study investigating a series of isatin analogues against the earthworm Pheretima posthuma, a common model for screening anthelmintic agents, revealed that several compounds exhibited significant activity. researchgate.netinnovareacademics.in The time taken for paralysis and death of the worms was measured, and the results were compared to the standard drug albendazole. researchgate.netinnovareacademics.in

The findings from this research indicated that the substitution pattern on the isatin ring plays a crucial role in determining the anthelmintic potency. researchgate.netinnovareacademics.in Specifically, compounds with aryl group substitutions at the N-1 and C-3 positions of the isatin core showed notable activity. researchgate.net

Although this compound was not explicitly tested in these studies, the positive results for other N-1 substituted isatin derivatives suggest that it could also possess anthelmintic properties. The isobutyl group at the N-1 position and the bromo group at the C-5 position could influence the compound's interaction with biological targets in parasitic worms.

**Table 2: Anthelmintic Activity of Selected Isatin Analogues against *Pheretima posthuma***

| Compound | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) |

|---|---|---|---|

| 3f | 20 | 12.31 ± 0.63 | 25.43 ± 0.51 |

| 3i | 20 | 10.64 ± 0.48 | 23.18 ± 0.42 |

| Albendazole (Standard) | 20 | 15.12 ± 0.54 | 30.26 ± 0.68 |

Data represents a selection of the most active compounds from the study. researchgate.net

Enzyme Inhibition Studies

The indole-2,3-dione scaffold is a versatile platform for the design of inhibitors for a wide range of enzymes, owing to its unique structural and electronic properties. The dicarbonyl group at the 2 and 3 positions can interact with active sites of various enzymes, leading to their inhibition.

One area of interest is the inhibition of protein kinases. For example, derivatives of 5-bromoindole-2-carboxylic acid have been investigated as potential inhibitors of VEGFR-2 tyrosine kinase, a key enzyme involved in angiogenesis, the formation of new blood vessels. d-nb.info In a study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which are derived from 5-bromo-1H-indole-2,3-dione, several compounds showed potent inhibitory activity against VEGFR-2. mdpi.comnih.gov

Another class of enzymes targeted by indole-2,3-dione derivatives is the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govresearchgate.net Inhibition of this enzyme is a validated strategy in cancer therapy. nih.govresearchgate.net Studies on 5-bromoindole-2-carboxylic acid derivatives have identified compounds with strong binding affinities to the EGFR tyrosine kinase domain. nih.govresearchgate.net

The potential of this compound as an enzyme inhibitor is underscored by these findings. The isobutyl group at the N-1 position and the bromo substituent at the C-5 position can be systematically modified to optimize the inhibitory activity against specific enzyme targets.

Mechanistic Elucidation and Molecular Target Identification

Binding Interactions with Specific Protein Targets and Enzymes

The isatin (B1672199) scaffold is recognized as a versatile pharmacophore capable of interacting with a multitude of protein targets, primarily through hydrogen bonding, hydrophobic interactions, and π-π stacking. mdpi.com While direct binding studies on 5-bromo-1-isobutyl-1H-indole-2,3-dione are not extensively documented, research on analogous compounds provides significant insights into its potential molecular targets.

Isatin derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.gov For instance, certain isatin-purine hybrids have been designed as multi-kinase inhibitors, targeting key players in cancer progression such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). nih.gov The substitution at the C5 position of the isatin nucleus with a halogen, such as bromine, has been shown to yield highly potent kinase inhibitors. For example, a 5-bromo derivative of an isatin analogue displayed an IC50 value of 0.37 µM against CDK5/p25 kinase. scispace.com

Furthermore, isatin derivatives have been identified as inhibitors of other enzyme families. Studies have demonstrated that isatins with hydrophobic groups can act as potent and specific inhibitors of carboxylesterases (CE), enzymes involved in the metabolism of numerous drugs. tandfonline.com The inhibitory potency of these compounds was found to be related to their hydrophobicity. Additionally, a 5,7-dibromo isatin derivative bearing a nitrofuran moiety has been identified as a potent multi-isoform aldehyde dehydrogenase (ALDH) inhibitor. nih.gov High-throughput screening has also revealed 5-bromoisatin (B120047) as a potent inhibitor of SARS-CoV 3C-like protease (3CLpro). nih.gov

The diverse binding capabilities of isatin analogues are further highlighted by their interaction with non-kinase targets. For example, some isatin derivatives have been investigated as histone deacetylase (HDAC) inhibitors, where the substituted isatin moiety acts as a cap group that recognizes the surface of the enzyme's active pocket. researchgate.net Molecular docking studies have also suggested that isatin derivatives can bind to the minor groove of DNA. researchgate.net

Table 1: Examples of Protein and Enzyme Targets of Isatin Derivatives

| Target Class | Specific Target(s) | Type of Isatin Derivative | Reference(s) |

|---|---|---|---|

| Protein Kinases | EGFR, HER2, VEGFR2, CDK2 | Isatin-purine hybrids | nih.gov |

| CDK5/p25 | 5-bromo-isatin analogue | scispace.com | |

| DYRK1A, DYRK1B, PIM1, Haspin | Tricyclic isatin oximes | mdpi.com | |

| Other Enzymes | Carboxylesterases (CE) | Isatins with hydrophobic groups | tandfonline.com |

| Aldehyde Dehydrogenase (ALDH) | 5,7-dibromo isatin with nitrofuran moiety | nih.gov | |

| SARS-CoV 3CLpro | 5-bromoisatin | nih.gov | |

| Histone Deacetylase (HDAC) | Isatin-based hydroxamates | researchgate.net | |

| Other Biomolecules | DNA | Isatin derivatives | researchgate.net |

Interference with Cellular Processes and Signaling Pathways (e.g., Cell Proliferation, DNA Damage Induction, Apoptosis)

The interaction of isatin derivatives with various molecular targets translates into significant interference with fundamental cellular processes, including cell proliferation, the induction of DNA damage, and the activation of apoptosis.

Cell Proliferation and Cell Cycle Arrest:

A hallmark of many anticancer agents is their ability to halt the cell cycle, thereby inhibiting cell proliferation. Isatin derivatives have been shown to induce cell cycle arrest at different phases. For instance, a novel isatin-indole conjugate, compound 5m , caused an increase in the number of cells in the G1 phase, with a corresponding reduction of cells in the G2/M and S phases. mdpi.com In another study, a 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative, a close analogue of the subject compound, was found to cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. nih.gov The anti-proliferative activity of isatin itself has been demonstrated to be dose- and time-dependent in human neuroblastoma SH-SY5Y cells. scispace.com

DNA Damage Induction:

While many anticancer drugs exert their effects by causing DNA damage, the evidence for isatin derivatives directly inducing DNA damage is more nuanced. A study on isatin itself showed that it did not induce DNA damage after acute treatment at various doses. However, after repeated exposure at a high dose (150 mg/kg b.w.), isatin did induce alterations in DNA, leading to the formation of micronuclei in bone marrow and peripheral blood cells of mice. nih.gov This suggests that the genotoxic effects of isatin may be dependent on the dose and duration of exposure. Some isatin derivatives have been specifically designed as DNA minor groove-binding agents, which could potentially interfere with DNA replication and transcription. researchgate.net

Apoptosis Induction:

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. A significant body of research indicates that isatin derivatives are potent inducers of apoptosis. The pro-apoptotic activity of these compounds is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

A study on a 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative demonstrated its ability to induce apoptosis by activating key executioner caspases, such as caspase-3 and caspase-9. nih.gov Caspases are a family of proteases that play a central role in the apoptotic cascade. Furthermore, this compound was shown to modulate the expression of Bcl-2 family proteins, which are critical regulators of the mitochondrial apoptotic pathway. Specifically, it led to a decrease in the levels of the anti-apoptotic protein Bcl-2. researchgate.net A decrease in the Bcl-2 level, often accompanied by an increase in pro-apoptotic proteins like Bax, disrupts the mitochondrial membrane potential and leads to the release of cytochrome c, ultimately activating the caspase cascade.

Similarly, other isatin-indole conjugates have been shown to enhance the expression of the pro-apoptotic protein Bax and activate caspase-3. mdpi.com The ability of isatin derivatives to induce apoptosis has been observed across various cancer cell lines, including those resistant to conventional apoptosis-inducing chemotherapies. daneshyari.com

Table 2: Effects of Isatin Derivatives on Cellular Processes

| Cellular Process | Observed Effect | Example Isatin Derivative(s) | Key Mediators/Pathways | Reference(s) |

|---|---|---|---|---|

| Cell Proliferation | Inhibition | Isatin-indole conjugate (5m ) | Cell cycle arrest at G1 phase | mdpi.com |

| Inhibition | 1-benzyl-5-bromo-3-hydrazonoindolin-2-one | Cell cycle arrest at G2/M phase | nih.gov | |

| Inhibition | Isatin | Dose- and time-dependent | scispace.com | |

| DNA Damage | Induction (at high dose, repeated exposure) | Isatin | Micronuclei formation | nih.gov |

| Potential for interaction | Isatin derivatives | DNA minor groove binding | researchgate.net | |

| Apoptosis | Induction | 1-benzyl-5-bromo-3-hydrazonoindolin-2-one | Activation of caspase-3 and caspase-9, downregulation of Bcl-2 | nih.gov |

| Induction | Isatin-indole conjugate (5m ) | Upregulation of Bax, activation of caspase-3 | mdpi.com | |

| Induction | Multi-substituted isatin derivatives | Apoptotic body formation | mdpi.com |

Investigation of Multitarget Profiles of Isatin Analogues

A growing body of evidence confirms the multitarget profile of isatin analogues, which is a significant advantage in the context of complex diseases like cancer that often involve multiple dysregulated pathways. nih.gov The ability of a single compound to interact with several targets can lead to enhanced therapeutic efficacy and potentially overcome drug resistance mechanisms.

The structural versatility of the isatin core allows for modifications that can fine-tune its binding affinity for various targets. Key structural modifications, particularly at the N-1, C-3, and C-5 positions, have been crucial in optimizing the biological efficacy and multitarget activity of these compounds. mdpi.com

As discussed previously, isatin derivatives have been shown to inhibit a wide array of protein kinases, including EGFR, VEGFR-2, and CDKs. nih.govscispace.com This multi-kinase inhibitory activity is particularly relevant for cancer therapy, as it can simultaneously block multiple signaling pathways that drive tumor growth, proliferation, and angiogenesis. For example, some isatin-based compounds have been developed as dual inhibitors of VEGFR2 and c-Met, both of which are key receptor tyrosine kinases involved in angiogenesis. researchgate.net

Beyond kinases, the multitarget nature of isatin derivatives extends to other enzyme families and cellular components. As noted earlier, these compounds can inhibit carboxylesterases, aldehyde dehydrogenases, and histone deacetylases, and can also interact with DNA. tandfonline.comnih.govresearchgate.netresearchgate.net This broad spectrum of activity underscores the potential of isatin analogues to modulate diverse cellular functions.

The development of isatin-based hybrids, where the isatin scaffold is combined with other pharmacologically active moieties, has further expanded their multitargeting capabilities. This strategy has led to the creation of compounds with enhanced potency and improved pharmacokinetic profiles. mdpi.com For instance, isatin-purine hybrids have been synthesized to combine the kinase inhibitory properties of both scaffolds. nih.gov

Structure Activity Relationship Sar Studies of 5 Bromo 1 Isobutyl 1h Indole 2,3 Dione and Analogous Indole 2,3 Dione Derivatives

Impact of N-1 Position Substitution (e.g., Isobutyl Group, Alkyl Chains, Mannich Bases, Benzyl (B1604629) Moieties) on Biological Activity

The substitution at the N-1 position of the isatin (B1672199) ring plays a crucial role in modulating the biological activity of its derivatives. The nature of the substituent at this position can influence properties such as lipophilicity, steric hindrance, and the ability to form hydrogen bonds, thereby affecting the compound's interaction with its biological target.

Isobutyl Group and Alkyl Chains: The introduction of an isobutyl group at the N-1 position, as seen in 5-bromo-1-isobutyl-1H-indole-2,3-dione, contributes to the lipophilicity of the molecule. Increased lipophilicity can enhance the transport of the compound across biological membranes, potentially leading to improved bioavailability and cellular uptake. Studies on N-alkylated isatin derivatives have shown that the length and branching of the alkyl chain can significantly impact their biological effects. For instance, in a series of N-alkyl isatins, an increase in the size of the N-alkyl group has been positively correlated with improved inhibitory potency against certain enzymes.

Mannich Bases: The introduction of Mannich bases at the N-1 position has been a successful strategy to enhance the biological activity of isatin derivatives. Mannich bases are formed by the aminoalkylation of an acidic proton located at the N-1 position of the isatin ring with formaldehyde (B43269) and a secondary amine. These modifications have been shown to impart a wide range of pharmacological activities, including antiviral, tuberculostatic, fibrinolytic, muscle relaxant, antiallergic, immunosuppressant, and antithrombotic effects. iiarjournals.org The presence of the Mannich base moiety can improve the solubility and bioavailability of the parent isatin molecule.

Benzyl Moieties: N-benzylation of the isatin moiety has been found to be pivotal in the exertion of various biological properties. researchgate.net SAR studies have revealed that hybrids bearing an N-benzyl moiety on the isatin ring are often more active and exhibit better antiproliferative activity. researchgate.net The introduction of a benzyl group can enhance the molecule's interaction with hydrophobic pockets in target proteins. Furthermore, substitutions on the phenyl ring of the benzyl group can further modulate the activity. For example, the presence of electron-withdrawing groups at the meta or para position of the phenyl ring has been associated with increased cytotoxic activity. bohrium.com

| N-1 Substituent | General Impact on Biological Activity | Specific Examples of Activity | Key Structural Features |

|---|---|---|---|

| Isobutyl Group/Alkyl Chains | Increases lipophilicity, potentially enhancing membrane permeability and cellular uptake. | Anticancer, nematicidal. nih.gov | Chain length and branching influence potency. |

| Mannich Bases | Enhances solubility and bioavailability, leading to a broad spectrum of activities. | Antiviral, tuberculostatic, antimicrobial, anticonvulsant. iiarjournals.orgdergipark.org.tr | Presence of an aminoalkyl group. |

| Benzyl Moieties | Often leads to increased antiproliferative activity by enhancing hydrophobic interactions. | Anticancer, antibacterial. researchgate.netnih.gov | Substituents on the phenyl ring can further modulate activity. |

Influence of Halogenation (e.g., Bromine) at the Benzene (B151609) Ring (C-5, C-4, C-6, C-7 Positions)

Halogenation of the benzene ring of the isatin scaffold is a key strategy for modulating its electronic properties, lipophilicity, and metabolic stability, which in turn significantly influences its biological activity. The position and nature of the halogen substituent are critical determinants of the resulting pharmacological profile.

Bromine at the C-5 Position: The presence of a bromine atom at the C-5 position, as in this compound, is a common feature in many biologically active isatin derivatives. This substitution has been shown to enhance a variety of activities, including antibacterial, antimicrobial, antifungal, and anti-HIV effects. nih.gov The electron-withdrawing nature of bromine can influence the reactivity of the isatin ring system and its ability to interact with biological targets. Furthermore, the lipophilic character of bromine can contribute to improved membrane permeability. SAR studies have consistently shown that 5-halogenation is effective in causing a marked enhancement in antibacterial activity. researchgate.net

| Position of Halogenation | Halogen | General Impact on Biological Activity | Specific Examples of Activity |

|---|---|---|---|

| C-5 | Bromine | Enhances lipophilicity and electron-withdrawing character, often leading to increased potency. | Antibacterial, anticancer, antifungal, anti-HIV. nih.gov |

| C-4, C-6, C-7 | Various Halogens | Modulates electronic and steric properties, influencing target binding and selectivity. | Anti-inflammatory, anticancer. |

| General | Fluorine, Chlorine, Bromine, Iodine | The nature of the halogen (size, electronegativity) fine-tunes the activity. | Varies depending on the specific derivative and biological target. |

Role of Modifications at the C-2 and C-3 Carbonyl Groups (e.g., Schiff Bases, Oxindole (B195798) Derivatives, Spiro Systems)

The C-2 and C-3 carbonyl groups of the isatin core are highly reactive and serve as key points for chemical modification, leading to a diverse range of derivatives with distinct biological profiles.

Schiff Bases: The condensation of the C-3 carbonyl group of isatin with various primary amines leads to the formation of Schiff bases (imines). This modification has been extensively explored and has resulted in compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. nih.gov The formation of a Schiff base introduces a new pharmacophoric element that can participate in different types of interactions with biological targets. The nature of the substituent on the imine nitrogen significantly influences the activity.

Oxindole Derivatives: Reduction of the C-2 carbonyl group of isatin leads to the formation of oxindoles. These derivatives represent another important class of biologically active compounds. The oxindole scaffold is found in many natural products and has been shown to possess a wide range of pharmacological activities. The structural change from an indole-2,3-dione to an oxindole alters the electronic and conformational properties of the molecule, leading to different biological targets and activities.

Spiro Systems: The C-3 position of isatin is a spirocyclic center, and its reaction with various reagents can lead to the formation of spiro-isatin derivatives. These three-dimensional structures have gained significant attention in drug discovery due to their rigid conformation, which can lead to higher selectivity and affinity for biological targets. Spiro-isatin systems incorporating other heterocyclic rings have been shown to possess potent anticancer, antimicrobial, and anti-inflammatory activities. iiarjournals.org The stereochemistry of the spiro center is often crucial for biological activity.

| Modification | Resulting Derivative | General Impact on Biological Activity | Specific Examples of Activity |

|---|---|---|---|

| Condensation at C-3 | Schiff Bases | Introduces new pharmacophoric features, leading to a broad spectrum of activities. | Antimicrobial, anticancer, anti-inflammatory. nih.gov |

| Reduction at C-2 | Oxindole Derivatives | Alters electronic and conformational properties, targeting different biological pathways. | Anticancer, antimicrobial, antiviral. bohrium.com |

| Spirocyclization at C-3 | Spiro Systems | Creates rigid 3D structures with potential for high selectivity and affinity. | Anticancer, antimicrobial, anti-inflammatory. iiarjournals.org |

Conformational and Stereochemical Factors Governing Biological Activity

The three-dimensional arrangement of atoms in a molecule, its conformation and stereochemistry, plays a critical role in its interaction with biological macromolecules. For isatin derivatives, these factors can significantly influence their biological activity.

The isatin ring system is relatively planar, but the substituents at the N-1 position and the modifications at the C-3 position can adopt various conformations. The flexibility or rigidity of these substituents can affect how the molecule fits into the binding site of a target protein. For instance, the orientation of a benzyl group at the N-1 position can determine the extent of hydrophobic interactions.

Stereochemistry becomes particularly important in spiro-isatin derivatives, where the spiro carbon at the C-3 position is a chiral center. The different enantiomers or diastereomers of a spiro-isatin compound can exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. The specific spatial arrangement of the atoms in one stereoisomer may allow for optimal binding to the target, leading to a potent biological effect, while the other stereoisomer may have a much weaker or even no activity. Therefore, the synthesis and biological evaluation of individual stereoisomers are crucial for understanding the SAR of spiro-isatin derivatives.

Identification of Key Pharmacophoric Patterns for Rational Drug Design

The extensive SAR studies on isatin derivatives have led to the identification of key pharmacophoric patterns that are essential for their biological activities. A pharmacophore is a three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. The identification of these patterns is crucial for the rational design of new and more potent drug candidates.

For anticonvulsant activity , a common pharmacophore model for isatin derivatives includes:

An aromatic ring system, which is provided by the isatin core.

A hydrogen bond donor/acceptor domain, often fulfilled by the carbonyl groups and the N-H group of the isatin ring.

An electron donor moiety. brieflands.com

For anticancer activity , the pharmacophoric requirements can vary depending on the specific target. However, some general features have been identified:

The isatin scaffold itself often acts as a key structural motif.

Substitutions at the N-1 and C-5 positions are crucial for modulating activity.

The presence of specific functional groups at the C-3 position, such as in Schiff bases or spiro systems, can enhance the interaction with targets like kinases.

For antimicrobial activity , the pharmacophoric pattern often involves:

The isatin core as a lipophilic moiety.

Halogenation at the C-5 position to enhance antibacterial effects.

The presence of a Schiff base or other heterocyclic moieties at the C-3 position.

By understanding these key pharmacophoric patterns, medicinal chemists can design new isatin derivatives with improved potency, selectivity, and pharmacokinetic properties. Computational tools such as pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) are often employed to refine these models and guide the design of novel therapeutic agents. iiarjournals.org

Computational Chemistry and in Silico Approaches in the Research of 5 Bromo 1 Isobutyl 1h Indole 2,3 Dione

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov These models are instrumental in predicting the activity of unsynthesized molecules, thereby guiding the design of more potent therapeutic agents. nih.gov

In the context of isatin (B1672199) derivatives, QSAR studies have been successfully applied to explore and predict anticancer, antiviral, and other biological activities. nih.govnih.govut.ac.ir These models are built by calculating a range of molecular descriptors for a set of related compounds and then using statistical methods, like multiple linear regression (MLR), to create an equation that links these descriptors to their measured biological effects. nih.gov

While specific QSAR models for 5-bromo-1-isobutyl-1H-indole-2,3-dione have not been detailed in the literature, studies on analogous compounds provide significant insights. Research has consistently shown that substitutions on the isatin ring are critical for activity. For instance, QSAR analyses of anticancer isatin derivatives have highlighted the positive effect of halogen atoms at the C-5 position and the importance of lipophilic substituents at the N-1 position. nih.gov The isobutyl group on the N-1 position of the target compound would contribute to this lipophilicity. A predictive QSAR model for a series including this compound would likely incorporate descriptors such as those listed in the table below.

| Descriptor Class | Descriptor Example | Description |

|---|---|---|

| Topological | Wiener Index | Describes molecular branching and size. |

| Electronic | Dipole Moment | Measures the polarity of the molecule. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of the compound. |

| Steric/Geometrical | Molecular Refractivity | Relates to the volume of the molecule and its polarizability. |

| Constitutional | Number of Halogen Atoms | A count of specific atoms, which studies show can be crucial for activity. nih.gov |

Molecular Docking Simulations for Ligand-Target Affinity and Binding Mode Analysis

Molecular docking is a powerful in silico technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov This method calculates the binding affinity and analyzes the interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the target. nih.govbohrium.com

For the isatin scaffold, molecular docking has been extensively used to elucidate binding mechanisms and rationalize observed biological activities. Studies have docked N-alkyl isatin derivatives and other 5-bromo-isatin analogs into the active sites of various enzymes implicated in disease. For example, isatin derivatives have been docked against epidermal growth factor receptor (EGFR) tyrosine kinase to explore anticancer potential, and other derivatives have been studied as inhibitors of cyclooxygenase (COX) enzymes. nih.govresearchgate.net

A molecular docking study of this compound would involve preparing the 3D structure of the compound and docking it into the binding site of a selected protein target. The results would predict the binding energy, a lower value of which typically indicates a more stable interaction, and visualize the specific amino acid residues involved in the binding. The table below summarizes findings from docking studies on related isatin compounds, illustrating the type of data generated.

| Target Protein | Isatin Derivative Type | Docking Score (kcal/mol) | Key Interacting Residues (Example) | Reference |

|---|---|---|---|---|

| EGFR Tyrosine Kinase | N-alkyl-isatin-3-imino aromatic amine | -7.33 | Met793, Leu718, Asp855 | nih.govbohrium.com |

| COX-2 | 2-Hydroxy-N′-(5-bromo-2-oxoindolin-3-ylidene)benzohydrazide | -62.02 | His90, Arg513, Val523 | researchgate.net |

| SARS-CoV 3CLpro | N-substituted 5-carboxamide-isatin | Not specified | His41, Cys145, Glu166 | nih.gov |

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process can be coupled with virtual library design, where a core scaffold, such as this compound, is used as a template to generate a large, diverse collection of virtual derivatives by computationally adding various functional groups.

The process begins by defining the core structure of this compound. A virtual library can then be constructed by systematically modifying variable positions on the molecule, for instance, by introducing different substituents onto the aromatic ring or altering the N-1 alkyl chain. This generates a vast number of new, structurally related compounds that exist only in a digital format.

This newly designed virtual library is then subjected to high-throughput docking against a specific biological target. The compounds are scored and ranked based on their predicted binding affinity and other parameters. The top-scoring "hits" from this virtual screen are then prioritized for chemical synthesis and subsequent in vitro biological testing. ajol.info This approach significantly narrows the field of potential candidates, saving considerable time and resources compared to traditional high-throughput screening of physical compounds. For example, isatin-based libraries have been designed and screened to discover novel inhibitors for targets like DNA gyrase. ajol.info

Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiles